Docetaxel Hydroxy-tert-butyl-carbamate

Descripción general

Descripción

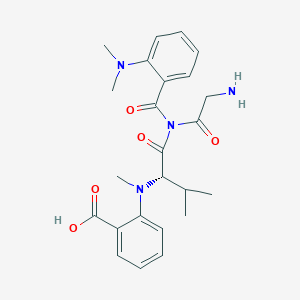

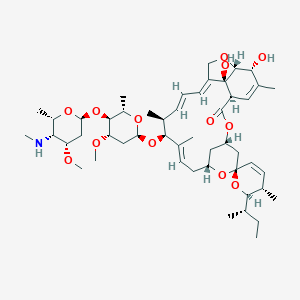

Docetaxel Hydroxy-tert-butyl-carbamate is a microtubule stabilizer . It is a metabolite of Docetaxel, an antineoplastic . It promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .

Synthesis Analysis

The synthesis of Docetaxel Hydroxy-tert-butyl-carbamate involves complex chemical reactions . Carbamate synthesis by amination (carboxylation) or rearrangement is one of the methods used . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

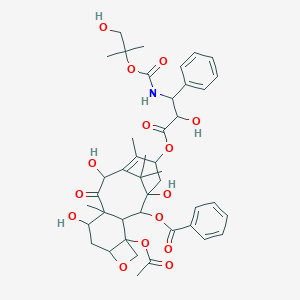

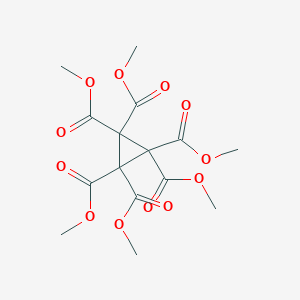

The molecular formula of Docetaxel Hydroxy-tert-butyl-carbamate is C 43 H 53 NO 15 . It contains a total of 117 bonds, including 64 non-H bonds, 18 multiple bonds, 14 rotatable bonds, 6 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

Docetaxel Hydroxy-tert-butyl-carbamate is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin .Physical And Chemical Properties Analysis

Docetaxel Hydroxy-tert-butyl-carbamate has a molecular weight of 823.88 . It has a melting point of 165-168°C, a boiling point of 932.9±65.0 °C (Predicted), and a density of 1.41±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

Cancer Therapy

Docetaxel is a highly effective chemotherapeutic drug used in the treatment of different types of cancer . It’s traditionally limited by poor solubility and significant side effects . However, its therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms .

Regenerative Medicine

The intersection of nanotechnology and pharmacology has opened new avenues in regenerative medicine by facilitating targeted therapy and cellular regeneration . Docetaxel-loaded nanoplatforms have shown potential in this field .

Nanofibers for Controlled Release

Nanofibers provide a versatile scaffold for the controlled release of docetaxel, utilizing techniques like electrospinning to tailor drug release profiles . This advancement offers targeted delivery, controlled release, and improved bioavailability .

Nanoparticles for Precise Delivery

Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion . These nanotechnologies improve the pharmacokinetic properties of docetaxel .

Overcoming Drug Resistance

Docetaxel is a substrate to the drug efflux pump P-glycoprotein (P-gp) that would reduce its concentration within the vicinity of the cells and lead to the development of drug resistance . Nanocarriers can help overcome this problem .

Reducing Side Effects

The current formulation of Docetaxel causes short-and long-term side effects, including hypersensitivity, febrile neutropenia, fatigue, fluid retention, and peripheral neuropathy . The use of nanocarriers can help reduce these side effects .

Safety And Hazards

Direcciones Futuras

There are ongoing research studies aiming at finding better treatment methods for various types of cancer using Docetaxel Hydroxy-tert-butyl-carbamate . These include the development of novel formulations of docetaxel for different chemotherapeutic needs . The use of 2D LDH may produce novel anticancer formulations in the future .

Propiedades

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABZZLXXUPZIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578106 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docetaxel Hydroxy-tert-butyl-carbamate | |

CAS RN |

154044-57-2 | |

| Record name | 4-(Acetyloxy)-1,7,10-trihydroxy-13-{[2-hydroxy-3-({[(1-hydroxy-2-methylpropan-2-yl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)